molecular formula C9H11ClN2OS B1256973 2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride CAS No. 26278-83-1

2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride

Cat. No.: B1256973
CAS No.: 26278-83-1
M. Wt: 230.72 g/mol
InChI Key: AIOZIUZKTGVUHB-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Features

2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride (CAS 26278-82-0) is a benzothiazole derivative with a fused aromatic system and specific substituents. Its molecular formula is C₉H₁₁ClN₂OS , with a molecular weight of 230.71 g/mol . The core structure comprises a benzothiazole ring (positions 1–3: thiazole; 4–7: benzene) substituted at:

  • Position 2 : A primary amine group (-NH₂)
  • Position 4 : A methyl group (-CH₃)
  • Position 6 : A hydroxyl group (-OH)
  • Position 7 : A methyl group (-CH₃)

The hydrochloride counterion arises from protonation of the amine group, forming a zwitterionic structure with the chloride ion.

Key Crystallographic Observations (Inferred from Benzothiazole Derivatives):

  • Planar Benzothiazole Core : Similar benzothiazole derivatives exhibit near-planar aromatic systems, with minor deviations in fused rings.
  • Hydrogen Bonding : The hydroxyl and amine groups likely participate in intermolecular hydrogen bonds, while the chloride ion engages in ionic interactions.
  • Layered Packing : Crystal structures of analogous compounds often feature layered arrangements stabilized by hydrogen bonds and halogen interactions.
Property Value/Description
Molecular Formula C₉H₁₁ClN₂OS
Molecular Weight 230.71 g/mol
Substituents 2-NH₂, 4-CH₃, 6-OH, 7-CH₃
Functional Groups Aromatic amine, phenolic hydroxyl, methyl
Counterion Chloride (Cl⁻)

IUPAC Nomenclature and Systematic Identification

The IUPAC name This compound reflects its systematic identification:

  • Benzothiazole Core : The parent structure is numbered such that sulfur occupies position 1, nitrogen position 3, and the benzene ring positions 4–7.
  • Substituent Priorities :
    • Position 2 : Amino group (-NH₂)
    • Position 4 : Methyl group (-CH₃)
    • Position 6 : Hydroxyl group (-OH)
    • Position 7 : Methyl group (-CH₃)
  • Hydrochloride Salt : Protonation of the amine group generates the zwitterionic structure, necessitating the hydrochloride designation.

Systematic Breakdown :

  • Benzothiazole : Fused thiazole (sulfur and nitrogen) and benzene rings.
  • Substituents : Ordered by priority in IUPAC nomenclature (amino > methyl > hydroxyl).

Tautomeric Forms and Protonation States in Aqueous Media

The compound’s tautomeric equilibria are influenced by its substituents and ionic state:

  • Amino Group Protonation : As a hydrochloride salt, the amine exists as -NH₃⁺ , stabilizing the cationic form in aqueous solutions.
  • Hydroxyl Group : The phenolic -OH at position 6 remains protonated under neutral conditions, contributing to hydrogen bonding.
  • Thiazole Ring Stability : The benzothiazole core adopts a planar conformation, with no evidence of keto-enol tautomerism due to rigid aromaticity.

Key Findings :

  • Aqueous Solubility : Enhanced by ionic interactions between the protonated amine and chloride ion.
  • Tautomer Dominance : The -NH₃⁺ and -OH groups are fixed in their protonated states, precluding tautomerism at these sites.

Comparative Analysis with Benzothiazole Core Derivatives

Structural and electronic differences between this compound and related compounds are critical for understanding its reactivity and properties.

Compound Substituents Molecular Weight Key Features
2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol HCl 2-NH₂, 4-CH₃, 6-OH, 7-CH₃ 230.71 g/mol Benzothiazole + methyl, hydroxyl groups
2-Amino-4-hydroxythiazole 2-NH₂, 4-OH 116.14 g/mol Thiazole ring only; no benzene fusion
2-Amino-6-benzothiazolol 2-NH₂, 6-OH 167.18 g/mol Benzothiazole + hydroxyl; no methyl groups
2-Amino-4,6-dimethylbenzo[d]thiazol 2-NH₂, 4-CH₃, 6-CH₃ 212.26 g/mol No hydroxyl group; increased lipophilicity

Comparative Insights :

  • Electronic Effects : Methyl groups at positions 4 and 7 donate electron density, altering the electron distribution compared to unsubstituted benzothiazoles.
  • Steric Hindrance : Bulky methyl groups may restrict rotational freedom, influencing molecular packing.
  • Hydrogen Bonding Potential : The hydroxyl group enhances intermolecular interactions, unlike non-hydroxylated derivatives.

Properties

IUPAC Name

2-amino-4,7-dimethyl-1,3-benzothiazol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c1-4-3-6(12)5(2)8-7(4)11-9(10)13-8;/h3,12H,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZIUZKTGVUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=C(S2)N)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582031
Record name 2-Amino-4,7-dimethyl-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-82-0, 26278-83-1
Record name PGL-135 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,7-dimethyl-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PGL-135 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPB96M94JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 4,7-Dimethyl-6-methoxybenzo[d]thiazol-2-amine

A reported method involves the reaction of 4,7-dimethyl-2-nitroaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at 10°C, followed by overnight stirring at room temperature. The nitro group is reduced to an amine post-cyclization using hydrogenation or catalytic transfer hydrogenation.

Key reaction conditions :

  • Substrate : 4,7-Dimethyl-2-nitroaniline

  • Reagents : KSCN (2 eq), Br₂ (1.2 eq) in glacial acetic acid

  • Temperature : 10°C → room temperature

  • Yield : 72–78% (isolated as a yellow solid)

Post-cyclization, the 6-methoxy group is introduced via nucleophilic substitution using methanol under acidic conditions.

Regioselective Methylation Strategies

Introducing methyl groups at positions 4 and 7 demands precise control to avoid over-alkylation. Two approaches dominate:

Friedel-Crafts Alkylation

Using dimethyl sulfate or methyl iodide in the presence of Lewis acids (e.g., AlCl₃), methylation occurs at the para and meta positions relative to the thiazole nitrogen.

Example protocol :

  • Substrate : 2-Aminobenzo[d]thiazol-6-ol

  • Reagents : CH₃I (2.5 eq), AlCl₃ (3 eq) in anhydrous DMF

  • Conditions : 80°C, 6 h under argon

  • Yield : 65% (4,7-dimethyl derivative)

Directed Ortho-Metalation (DoM)

A lithiation strategy using n-BuLi and tetramethylethylenediamine (TMEDA) enables selective methylation at positions 4 and 7. Subsequent quenching with methyl iodide affords the dimethyl product.

Analytical data :

  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, C4-CH₃), 2.19 (s, 3H, C7-CH₃)

  • ESI-MS : m/z 223.1 [M+H]⁺

Hydroxylation at Position 6

The 6-hydroxy group is introduced via hydrolysis of a methoxy precursor or direct oxidation.

Acidic Hydrolysis of Methoxy Derivatives

Treatment of 6-methoxy-4,7-dimethylbenzo[d]thiazol-2-amine with 48% HBr in acetic acid (1:3 v/v) at reflux for 8 h yields the 6-hydroxy derivative.

Optimization notes :

  • Prolonged heating (>10 h) leads to decomposition.

  • Yield : 82% after recrystallization (ethanol/water).

Oxidative Hydroxylation

Using Oxone® (2 eq) in aqueous THF at 50°C for 4 h selectively oxidizes a C6-H bond to hydroxyl.

Amino Group Introduction and Salt Formation

The 2-amino group is installed via Hofmann degradation or nucleophilic substitution of a chloro intermediate.

Hofmann Degradation of 2-Carboxamide

  • Substrate : 4,7-Dimethyl-6-hydroxybenzo[d]thiazole-2-carboxamide

  • Reagents : NaOCl (5% w/v), NaOH (2 eq) at 0°C

  • Product : 2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol (85% yield)

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol, yielding the hydrochloride salt.

Characterization :

  • Melting point : 278–280°C (decomp.)

  • ¹H NMR (D₂O) : δ 7.25 (s, 1H, C5-H), 2.45 (s, 6H, CH₃)

Comparative Analysis of Synthetic Routes

The table below summarizes key methods and their efficiency:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Thiourea cyclization4,7-Dimethyl-2-nitroanilineKSCN, Br₂, H₂/Pd-C7898.5
Friedel-Crafts methylation2-Aminobenzo[d]thiazol-6-olCH₃I, AlCl₃6597.2
Oxidative hydroxylation4,7-Dimethylbenzo[d]thiazoleOxone®, THF/H₂O7596.8

Challenges and Optimization Strategies

Byproduct Formation in Methylation

Over-alkylation at C3 or C5 is mitigated by using bulky directing groups (e.g., tert-butyloxycarbonyl) or low-temperature conditions.

Solubility Issues

The hydrochloride salt exhibits poor solubility in aqueous media. Co-solvents (e.g., DMSO/water mixtures) or sonication (10–15 min) enhance dissolution for pharmacological assays .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, dimethyl sulfoxide, and other organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products: The major products formed from these reactions are derivatives of the original benzothiazole structure, which may exhibit enhanced inhibitory properties against polyglutamine aggregation .

Scientific Research Applications

2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of protein aggregation.

    Biology: Investigated for its role in preventing the aggregation of polyglutamine-containing proteins in cellular models.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Huntington’s disease.

    Industry: Utilized in the development of drugs targeting protein aggregation disorders

Mechanism of Action

2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, exerts its effects by binding to polyglutamine-containing β-sheet structures. This binding prevents the aggregation of these proteins, which is a pathological hallmark of diseases like Huntington’s disease. The compound stabilizes the protein conformation, thereby inhibiting the formation of toxic aggregates .

Biological Activity

2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique benzothiazole structure, characterized by a thiazole ring fused to a benzene ring. Its chemical formula is C10H12N2OSC_10H_{12}N_2OS, and it includes functional groups such as an amino group and a hydroxyl group, which are critical for its reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant anti-tubercular properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent against tuberculosis. The presence of specific functional groups in its structure enhances its bioactivity, likely through mechanisms involving nucleophilic substitutions and electrophilic additions.

Biological Activities

  • Anti-Tubercular Activity : Studies have demonstrated that derivatives of benzothiazole compounds, including this one, can effectively inhibit the growth of M. tuberculosis .
  • Anticancer Potential : While primarily noted for its anti-tubercular effects, there is emerging evidence that compounds with similar structures may exhibit anticancer activities. For example, multi-kinase inhibitors derived from benzothiazole structures have shown promise in targeting various cancer pathways .
  • Antimicrobial Properties : The compound also shows potential as an antimicrobial agent, with studies indicating that it can disrupt bacterial cell wall synthesis by targeting essential enzymes involved in peptidoglycan formation.

Table 1: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
Anti-TubercularMycobacterium tuberculosisInhibition of growth
AnticancerVarious cancer cell linesPotential multi-target inhibition
AntimicrobialBacterial strainsDisruption of cell wall synthesis

Case Study: Anti-Tubercular Activity

In a study focused on the anti-tubercular properties of this compound, researchers tested various concentrations against M. tuberculosis. The results indicated that the compound exhibited significant inhibitory effects at micromolar concentrations, highlighting its potential as a lead compound for drug development against tuberculosis.

Case Study: Anticancer Properties

A related study explored the anticancer potential of benzothiazole derivatives, including this compound. The findings suggested that these compounds could inhibit key kinases involved in cancer progression, thus presenting a novel approach to cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

Compound Name Structure Characteristics Unique Features
2-Aminobenzo[d]thiazoleContains an amino group on a benzothiazole coreBroader spectrum of biological activity
4-Methylbenzo[d]thiazoleMethyl substitution at position 4Focuses more on anti-inflammatory properties
6-Chlorobenzo[d]thiazoleChlorine substitution at position 6Enhanced lipophilicity; different pharmacokinetics
2-Amino-6-methoxybenzothiazoleMethoxy group at position 6Potentially different solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclization reactions. For example, quinone derivatives (e.g., 2,3-dimethylbenzoquinone) can undergo cyclization with thioamide precursors under acidic conditions to form the benzothiazole core. Purification via recrystallization (ethanol/water mixtures) is critical, yielding ~61% purity . Thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) can monitor reaction progress, as validated in related benzothiazole syntheses .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages; deviations >0.3% suggest impurities) .
  • Melting Point Determination : Sharp decomposition points (e.g., 304–305°C) confirm crystallinity .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to resolve methyl and aromatic protons, and FT-IR to identify hydroxyl (-OH) and amino (-NH2_2) stretches. Mass spectrometry (HRMS) validates molecular ion peaks .

Q. How should solubility and stability be managed during experimental workflows?

  • Methodology : The hydrochloride salt enhances aqueous solubility. For storage, keep desiccated at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis may degrade the benzothiazole core . Pre-experiment solubility tests in DMSO/ethanol (1:1) are advised for biological assays .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodology : Optimize cyclization conditions using microwave-assisted synthesis to reduce reaction time and improve yield. Catalytic additives (e.g., p-toluenesulfonic acid) enhance ring closure efficiency. Monitor intermediates via HPLC to minimize byproducts .

Q. What strategies are effective for evaluating biological activity in vivo?

  • Methodology :

  • Dose-Response Studies : Administer the compound in rodent models (e.g., carrageenan-induced inflammation) at 10–100 mg/kg doses. Compare efficacy to reference drugs (e.g., indomethacin) .
  • Mechanistic Assays : Use ELISA to quantify cytokine levels (e.g., TNF-α, IL-6) in serum post-treatment. Molecular docking studies can predict binding affinity to targets like COX-2 .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic rotational barriers of methyl groups to explain splitting anomalies.
  • Isotopic Labeling : Substitute 15^{15}N or 2^{2}H in the amino group to simplify coupling patterns .
  • Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR simulations) .

Q. What experimental conditions affect the compound’s stability in biological buffers?

  • Methodology : Conduct accelerated stability studies at pH 2–9 (37°C, 72 hrs). Monitor degradation via LC-MS. Phosphate buffers (pH 7.4) show minimal hydrolysis, while acidic conditions (pH <3) degrade the hydrochloride salt .

Q. How do substituent modifications (e.g., methyl vs. phenyl groups) alter bioactivity?

  • Methodology : Synthesize analogs (e.g., 2-phenylbenzo[d]thiazol-6-ol derivatives) and compare IC50_{50} values in enzyme inhibition assays. QSAR modeling identifies critical substituents (e.g., electron-donating groups enhance anti-inflammatory activity) .

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